molecular formula C20H18N6O2 B8395567 1-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoyl}pyrrolidin-3-ol

1-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoyl}pyrrolidin-3-ol

Cat. No. B8395567
M. Wt: 374.4 g/mol
InChI Key: IMFJLCHNGZFPHR-UHFFFAOYSA-N
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Patent
US09073892B2

Procedure details

A solution of TBTU (137 mg; 0.33 mmol; 1.3 eq.) and 4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoic acid (100 mg; 0.33 mmol; 1.0 eq.) in DMF (2 mL) was stirred for 1 h at RT before the addition of DIEA (111 μl; 0.66 mmol; 2.0 eq.) and 3-pyrrolidinol (43 mg; 0.49 mmol.; 1.5 eq.). The reaction mixture was stirred at RT overnight. It was then diluted with DCM and washed with an aqueous saturated solution of NaHCO3. Organic phase was dried over magnesium sulfate, filtered and concentrated. The crude was purified by preparative HPLC to afford the title compound as a yellow solid. 1H NMR (300 Mz, DMSO-d6) δ 13.38 (s, 1H), 9.41 (s, 1H), 8.37 (d, J=8.1 Hz, 1H), 8.15 (d, J=8.7 Hz, 2H), 7.78 (dd, J=3.2, 8.6 Hz, 2H), 7.62 (d, J=8.4 Hz, 1H), 7.51-7.39 (m, 1H), 7.27 (t, J=7.1 Hz, 1H), 4.32 (brd, J=26.0 Hz, 1H), 3.76-3.54 (m, 2H), 3.54-3.20 (m, 3H), 2.06-1.75 (m, 2H). HPLC (Condition A): Rt 2.58 min (purity 96.7%). MS (ESI+): 375.2, MS (ESI−): 373.2.
Name
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
111 μL
Type
reactant
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.[NH:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[C:25]([C:32]2[N:33]=[N:34][N:35]([C:37]3[CH:45]=[CH:44][C:40]([C:41]([OH:43])=O)=[CH:39][CH:38]=3)[CH:36]=2)=[N:24]1.CCN(C(C)C)C(C)C.[NH:55]1[CH2:59][CH2:58][CH:57]([OH:60])[CH2:56]1>CN(C=O)C.C(Cl)Cl>[NH:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[C:25]([C:32]2[N:33]=[N:34][N:35]([C:37]3[CH:45]=[CH:44][C:40]([C:41]([N:55]4[CH2:59][CH2:58][CH:57]([OH:60])[CH2:56]4)=[O:43])=[CH:39][CH:38]=3)[CH:36]=2)=[N:24]1 |f:0.1|

Inputs

Step One
Name
Quantity
137 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
100 mg
Type
reactant
Smiles
N1N=C(C2=CC=CC=C12)C=1N=NN(C1)C1=CC=C(C(=O)O)C=C1
Name
Quantity
111 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
43 mg
Type
reactant
Smiles
N1CC(CC1)O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with an aqueous saturated solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1N=C(C2=CC=CC=C12)C=1N=NN(C1)C1=CC=C(C(=O)N2CC(CC2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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